molecular formula C78H54B2N6 B12819647 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

Cat. No.: B12819647
M. Wt: 1096.9 g/mol
InChI Key: AECUGHJATPUQRA-UHFFFAOYSA-N
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Description

15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[2111115,1302,2104,1906,11027,35029,34017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine is a complex organic compound characterized by its unique structure and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions. Key steps include:

    Formation of Intermediate Compounds: Initial steps involve the synthesis of precursor molecules through reactions such as Friedel-Crafts acylation and amination.

    Cyclization: The intermediate compounds undergo cyclization reactions, often facilitated by catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. Its ability to interact with biomolecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may serve as lead compounds in drug discovery, particularly in the development of anticancer or antimicrobial agents.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced mechanical, thermal, or electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism of action depends on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • 15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine
  • 12,18,22,28-tetraaza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple phenyl groups. This structural complexity allows for a wide range of chemical modifications and applications, distinguishing it from simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C78H54B2N6

Molecular Weight

1096.9 g/mol

IUPAC Name

15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine

InChI

InChI=1S/C78H54B2N6/c1-9-29-55(30-10-1)81(56-31-11-2-12-32-56)63-49-73-77-75(51-63)85(61-41-21-7-22-42-61)71-54-72-68(53-67(71)79(77)65-45-25-27-47-69(65)83(73)59-37-17-5-18-38-59)80-66-46-26-28-48-70(66)84(60-39-19-6-20-40-60)74-50-64(52-76(78(74)80)86(72)62-43-23-8-24-44-62)82(57-33-13-3-14-34-57)58-35-15-4-16-36-58/h1-54H

InChI Key

AECUGHJATPUQRA-UHFFFAOYSA-N

Canonical SMILES

B12C3=CC=CC=C3N(C4=C1C(=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)N(C7=CC8=C(B9C1=CC=CC=C1N(C1=C9C(=CC(=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)N8C1=CC=CC=C1)C1=CC=CC=C1)C=C27)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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